1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene
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Overview
Description
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene, also known as AFOSB, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and neurological disorders. One study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene inhibited the growth of human breast cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene reduced inflammation in a mouse model of acute lung injury, suggesting that it may have potential as an anti-inflammatory agent. Additionally, 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. One study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene inhibited the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in inflammation and other cellular processes. Another study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene inhibited the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, one study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene reduced the expression of inflammatory cytokines in a mouse model of acute lung injury, suggesting that it may have anti-inflammatory effects. Another study found that 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene increased the activity of certain enzymes involved in the synthesis of neurotransmitters, suggesting that it may have potential applications in neurological disorders.
Advantages and Limitations for Lab Experiments
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene has several advantages as a research tool, including its relatively simple synthesis method and its potential applications in a variety of research areas. However, there are also some limitations to its use in lab experiments. For example, 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene is relatively unstable and can degrade over time, which can affect its activity and reproducibility. Additionally, 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene. One area of interest is the development of more stable and potent analogs of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene, which could have increased efficacy and fewer limitations for lab experiments. Another area of interest is the exploration of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene's potential applications in additional research areas, such as metabolic disorders and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene and its potential for clinical applications.
Synthesis Methods
1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene can be synthesized through a multistep process starting with 4-fluorobenzoic acid. The acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to form the amide. The amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with sodium sulfite to form 1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene.
properties
IUPAC Name |
1-[(2-amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5S/c10-18(15,16)17-7-3-1-6(2-4-7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNWPKJGCNNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Carbamoylmethyl)carbamoyl]phenyl sulfurofluoridate |
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